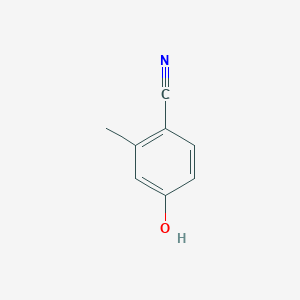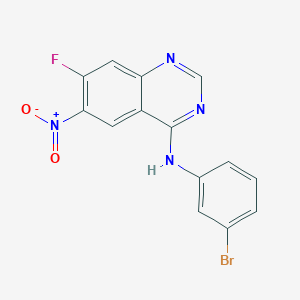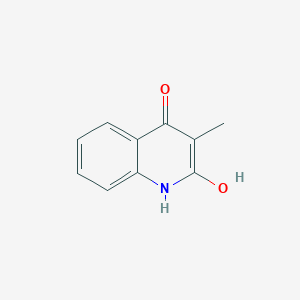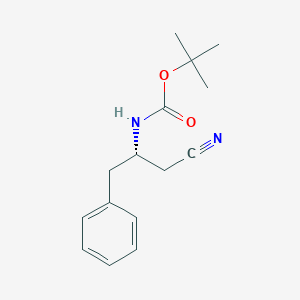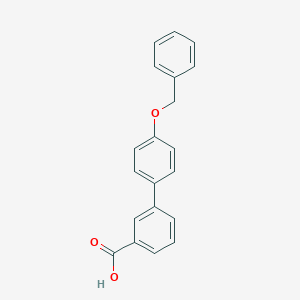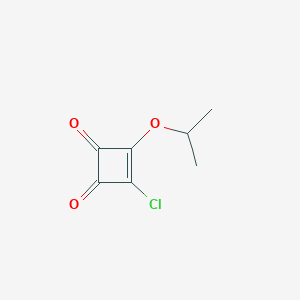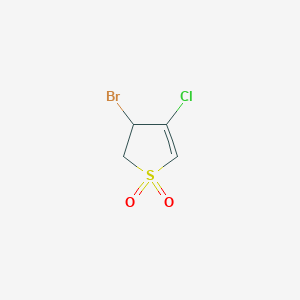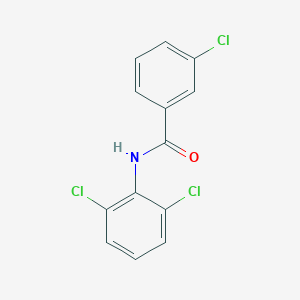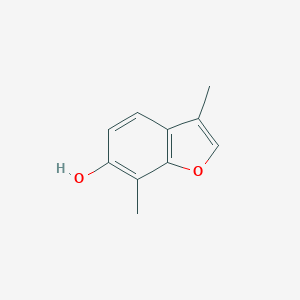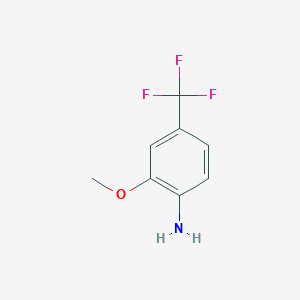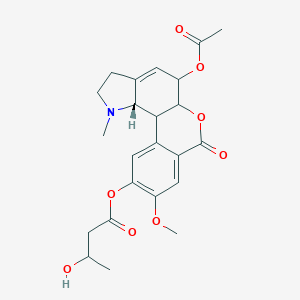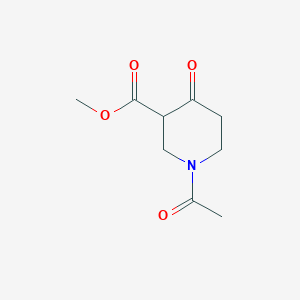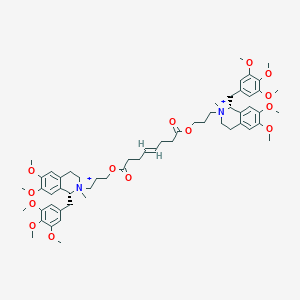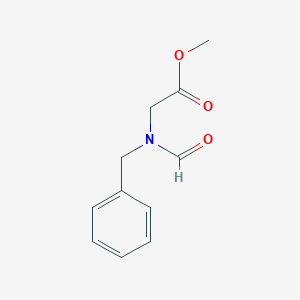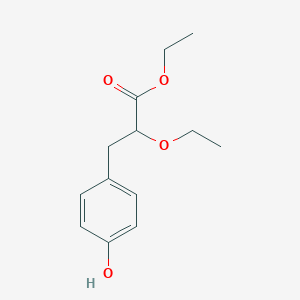
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate
概要
説明
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is a chemical compound with the molecular formula C13H18O4 . It has a molecular weight of 238.28 . The compound is colorless to white to yellow and can be in solid, semi-solid, or liquid form . Its IUPAC name is ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate .
Molecular Structure Analysis
The InChI code for Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is 1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.
Physical And Chemical Properties Analysis
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate is stable under normal temperatures and pressures . It should be stored in a sealed container in a dry environment at 2-8°C . The compound is colorless to white to yellow and can be in solid, semi-solid, or liquid form .
科学的研究の応用
1. Inhibition of the SARS-CoV-2 Main Protease
- Summary of Application: This compound has been studied for its potential to inhibit the SARS-CoV-2 main protease, a key enzyme in the virus life cycle .
- Methods of Application: Molecular modeling suggested that the compounds are able to bind to the active site of the main protease via non-covalent interactions . The FRET-based enzyme assay was used to reveal that compounds can inhibit the SARS-CoV-2 main protease at micromolar concentrations .
- Results or Outcomes: The study found that certain compounds can inhibit the SARS-CoV-2 main protease at micromolar concentrations .
2. Enantioselective Enzymatic Hydrolysis
- Summary of Application: The compound has been used in the process development on the enantioselective enzymatic hydrolysis .
3. Proteomics Research
4. Claisen and Dieckmann Condensation
- Summary of Application: This compound can be used in Claisen and Dieckmann condensation reactions .
- Methods of Application: In the Claisen condensation, an ester (2 equivalents) is treated with a base (1 equivalent); the product is a called “beta-keto” ester . The Dieckmann condensation is the name given to an intramolecular Claisen condensation that results in a 5- or 6-membered ring .
5. Laboratory Chemicals
6. Food, Drug, Pesticide or Biocidal Product Use
Safety And Hazards
The safety data sheet for Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate indicates that it may cause skin irritation and may be harmful if absorbed through the skin . It may also cause irritation of the digestive tract and may be harmful if swallowed . Inhalation may cause respiratory tract irritation . In case of accidental release, dust formation should be avoided, and personal protective equipment should be worn .
特性
IUPAC Name |
ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJJCKFYYBEQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00472905 | |
| Record name | Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
CAS RN |
197299-16-4 | |
| Record name | Ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00472905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

